Cas no 1849329-73-2 (Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]-)

Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]-, is a versatile organic compound with a 4-bromo-3-thienyl group and an amino substituent. It exhibits excellent solubility in organic solvents, making it ideal for synthesis reactions. The compound's unique structure facilitates substitution reactions, and its stability ensures reliable performance in various chemical processes.
Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- structure
1849329-73-2 structure
商品名:Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]-
CAS番号:1849329-73-2
MF:C7H10BrNOS
メガワット:236.129399776459
CID:5253500

Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- 化学的及び物理的性質

名前と識別子

    • Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]-
    • インチ: 1S/C7H10BrNOS/c8-7-5-11-4-6(7)3-9-1-2-10/h4-5,9-10H,1-3H2
    • InChIKey: CTOXLQYYYZUYPP-UHFFFAOYSA-N
    • ほほえんだ: C(O)CNCC1C(Br)=CSC=1

Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-376808-1.0g
2-{[(4-bromothiophen-3-yl)methyl]amino}ethan-1-ol
1849329-73-2
1g
$0.0 2023-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01044916-1g
2-{[(4-bromothiophen-3-yl)methyl]amino}ethan-1-ol
1849329-73-2 95%
1g
¥5873.0 2023-03-19
Enamine
EN300-376808-10.0g
2-{[(4-bromothiophen-3-yl)methyl]amino}ethan-1-ol
1849329-73-2
10.0g
$5037.0 2023-03-02
Enamine
EN300-376808-0.1g
2-{[(4-bromothiophen-3-yl)methyl]amino}ethan-1-ol
1849329-73-2
0.1g
$1031.0 2023-03-02
Enamine
EN300-376808-0.5g
2-{[(4-bromothiophen-3-yl)methyl]amino}ethan-1-ol
1849329-73-2
0.5g
$1124.0 2023-03-02
Enamine
EN300-376808-0.05g
2-{[(4-bromothiophen-3-yl)methyl]amino}ethan-1-ol
1849329-73-2
0.05g
$983.0 2023-03-02
Enamine
EN300-376808-0.25g
2-{[(4-bromothiophen-3-yl)methyl]amino}ethan-1-ol
1849329-73-2
0.25g
$1078.0 2023-03-02
Enamine
EN300-376808-5.0g
2-{[(4-bromothiophen-3-yl)methyl]amino}ethan-1-ol
1849329-73-2
5.0g
$3396.0 2023-03-02
Enamine
EN300-376808-2.5g
2-{[(4-bromothiophen-3-yl)methyl]amino}ethan-1-ol
1849329-73-2
2.5g
$2295.0 2023-03-02

Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- 関連文献

Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]-に関する追加情報

Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- (CAS No. 1849329-73-2): A Comprehensive Overview in Modern Chemical Biology

Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- (CAS No. 1849329-73-2), is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its complex amino and aromatic substituents, plays a pivotal role in various biochemical applications, including drug discovery and molecular recognition. The 2-[[(4-bromo-3-thienyl)methyl]amino]- moiety is particularly noteworthy, as it contributes to the compound's reactivity and interaction with biological targets.

The CAS No. 1849329-73-2 designation provides a unique identifier for this compound, ensuring precise classification and communication within the scientific community. Ethanol derivatives are widely studied for their potential in pharmaceutical applications, and this specific derivative stands out due to its structural complexity and the presence of both bromine and thiophene rings. These elements enhance its utility in synthetic chemistry and biological assays.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced binding affinity and selectivity for biological targets. Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- (CAS No. 1849329-73-2) has emerged as a promising candidate in this area. The bromo-substituted thiophene ring not only imparts electronic properties that influence molecular interactions but also serves as a handle for further functionalization via cross-coupling reactions. This versatility makes it an invaluable tool for medicinal chemists.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. The amino group in the molecule allows for hydrogen bonding interactions, which are crucial for achieving high specificity in binding to protein targets. Furthermore, the presence of both bromine and thiophene moieties provides multiple sites for chemical modification, enabling the synthesis of libraries of derivatives with tailored properties.

Recent studies have highlighted the importance of thiophene-based compounds in medicinal chemistry due to their ability to modulate biological pathways effectively. Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- (CAS No. 1849329-73-2) exemplifies this trend by demonstrating potent activity against various therapeutic targets. For instance, preliminary studies suggest that this compound exhibits inhibitory effects on certain kinases, which are key players in cancer signaling pathways. The ability to modulate such pathways opens up new avenues for developing targeted therapies.

The synthesis of Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- (CAS No. 1849329-73-2) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the bromo-substituted thiophene ring requires careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core structure efficiently. These synthetic strategies not only underscore the compound's complexity but also showcase the advancements in synthetic methodologies that facilitate such constructions.

In addition to its pharmaceutical applications, Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- (CAS No. 1849329-73-2) has potential uses in materials science and chemical biology research. Its unique structural features make it an excellent candidate for designing molecular probes that can interact with specific biological molecules. Such probes are invaluable tools for studying protein-ligand interactions at a molecular level, providing insights that can drive drug discovery efforts.

The growing interest in this compound is also driven by its compatibility with high-throughput screening (HTS) platforms used in drug discovery pipelines. The ability to synthesize libraries of related compounds allows researchers to rapidly identify lead candidates with desired biological activity. Ethanol derivatives like Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- (CAS No. 1849329-73-2) are well-suited for HTS due to their well-defined structures and predictable physicochemical properties.

Future research directions may explore the use of Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- (CAS No. 1849329-73-2) as a building block for more complex molecules through fragment-based drug design strategies. By leveraging its structural features, researchers can develop novel scaffolds with enhanced pharmacological properties. This approach aligns with current trends in drug discovery that emphasize modular design principles to accelerate the development of new therapeutics.

The compound's potential extends beyond traditional pharmaceutical applications into areas such as chemical biology and biotechnology. Its ability to interact with biological targets makes it a valuable tool for studying fundamental biochemical processes. Researchers can use Ethanol derivatives like Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- (CAS No. 1849329-73-2) to develop assays that probe enzyme function and protein-protein interactions.

In conclusion, Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]- (CAS No. 1849329-73-2) represents a significant advancement in chemical biology and drug discovery due to its unique structural features and versatile applications. The presence of both bromine and thiophene moieties enhances its utility as a synthetic intermediate and biological probe, making it an indispensable tool for researchers exploring new therapeutic strategies.

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